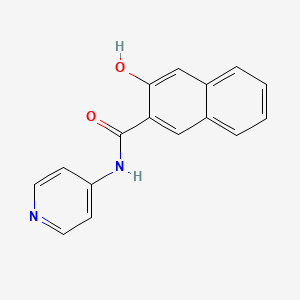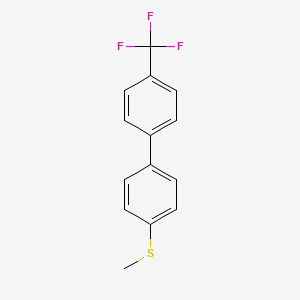![molecular formula C7H10Cl4O3 B14297388 1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- CAS No. 113308-20-6](/img/structure/B14297388.png)
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions This particular compound is characterized by the presence of a trichloromethyl group and a 2-chloroethoxy methyl group attached to the dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- can be achieved through several methods. One common approach involves the reaction of trichloroacetaldehyde with ethylene glycol in the presence of an acid catalyst to form 2-(trichloromethyl)-1,3-dioxolane. This intermediate can then be reacted with 2-chloroethanol under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of 1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled temperature and pressure conditions. Catalysts and solvents are selected to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The chloroethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Methyl derivatives.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trichloromethyl and chloroethoxy groups can play a role in its reactivity and binding affinity, influencing its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane, 2-(trichloromethyl)-: Lacks the chloroethoxy group, leading to different reactivity and applications.
1,3-Dioxolane, 4-(methoxymethyl)-2-(trichloromethyl)-:
Uniqueness
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- is unique due to the presence of both the trichloromethyl and chloroethoxy groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups makes it a versatile compound for various synthetic and research purposes.
Propiedades
Número CAS |
113308-20-6 |
|---|---|
Fórmula molecular |
C7H10Cl4O3 |
Peso molecular |
284.0 g/mol |
Nombre IUPAC |
4-(2-chloroethoxymethyl)-2-(trichloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H10Cl4O3/c8-1-2-12-3-5-4-13-6(14-5)7(9,10)11/h5-6H,1-4H2 |
Clave InChI |
BZHPXLBJYOPNPE-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(O1)C(Cl)(Cl)Cl)COCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


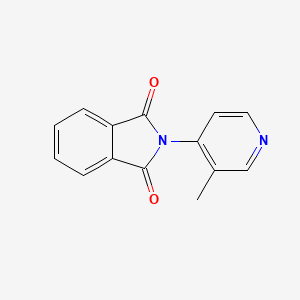

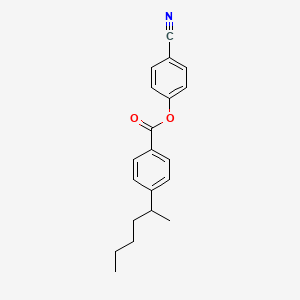
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
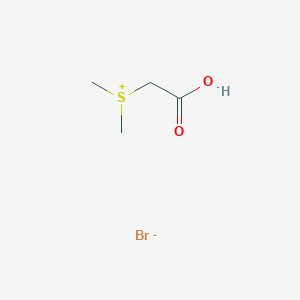
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)
![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)

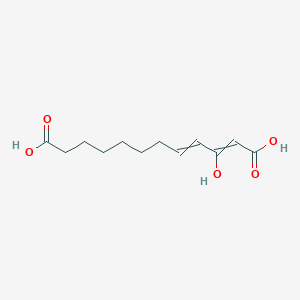
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)

![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
